2-Ethyl-4-methoxyaniline

Description

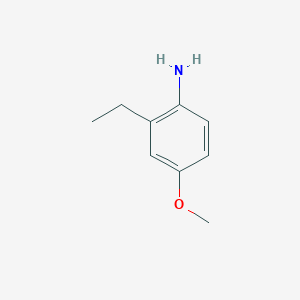

2-Ethyl-4-methoxyaniline (chemical formula: C₉H₁₃NO) is a substituted aniline derivative featuring a methoxy group (-OCH₃) at the para position (C4) and an ethyl group (-CH₂CH₃) at the ortho position (C2) relative to the amine group. This compound is primarily utilized in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemical intermediates.

Synthesis and Characterization:

The compound can be synthesized via General Procedure A (73% yield) or General Procedure B (55% yield), as reported in UC Santa Barbara research . Key spectral data includes:

- ¹H NMR (400 MHz, CDCl₃): δ 6.67 (s, 1H), 6.62–6.56 (m, 2H), 3.72 (s, 3H, -OCH₃), 2.47 (q, J = 7.4 Hz, 2H, -CH₂CH₃), 1.22 (t, J = 7.6 Hz, 3H, -CH₂CH₃) .

- ¹³C NMR (100 MHz, CDCl₃): δ 152.5 (C-OCH₃), 137.4 (C2), 129.4 (C4), 23.9 (-CH₂CH₃), 12.7 (-CH₂CH₃) .

The ethyl group introduces steric hindrance and electron-donating effects, influencing reactivity in coupling and hydrogenation reactions.

Properties

IUPAC Name |

2-ethyl-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRMTSCQUFXYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-4-methoxyaniline can be synthesized through several methods. One common approach involves the nitration of 2-ethyl-4-methoxybenzene followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The resulting nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of 2-ethyl-4-methoxybenzenamine may involve catalytic hydrogenation of the corresponding nitro compound. This process is carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Synthesis of Pharmaceuticals

2-Ethyl-4-methoxyaniline serves as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that are crucial for biological activity.

Case Study: Synthesis of 5-Methoxy Indole

- Process : this compound is transformed into 5-methoxy indole through a series of reactions involving cyclization and functional group modifications.

- Yield : The total yield achieved in laboratory conditions was reported to be significant, demonstrating its efficiency as a raw material in drug synthesis .

Organic Synthesis

The compound is widely used as an intermediate in organic synthesis, particularly in the production of dyes and pigments.

Table: Key Reactions Involving this compound

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Nitration | 4-Nitro-2-ethyl-4-methoxyaniline | 85 | |

| Acylation | 2-Ethyl-4-methoxyacetanilide | 78 | |

| Coupling with Diazonium Salts | Azo Dyes | >90 |

Material Science

In material science, this compound is explored for its potential in developing new materials with specific properties.

Case Study: Conductive Polymers

- Application : It has been investigated for use in synthesizing conductive polymers, which are essential in electronic applications.

- Results : Studies indicate that polymers derived from this compound exhibit favorable electrical conductivity and thermal stability .

Environmental Applications

Recent studies have also explored the environmental implications of compounds like this compound, particularly in wastewater treatment processes.

Case Study: Removal of Dyes

- Method : Utilizing photocatalytic degradation methods involving this compound to remove hazardous dyes from industrial wastewater.

- Effectiveness : The compound shows promising results in reducing dye concentration significantly within a short reaction time .

Toxicological Studies

Given its chemical structure, research into the toxicological aspects of this compound is crucial, especially concerning human health and environmental safety.

Findings :

- Studies have indicated that exposure to similar anilines can cause hypersensitivity reactions and potential carcinogenic effects. Research suggests that while this compound itself has not been characterized extensively for toxicity, its derivatives warrant careful handling due to their structural similarities to known toxic compounds .

Mechanism of Action

The mechanism of action of 2-ethyl-4-methoxybenzenamine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and synthetic properties of 2-Ethyl-4-methoxyaniline are compared below with two closely related derivatives: 4-methoxyaniline and 2-methoxy-6-ethylaniline .

Table 1: Comparative Analysis of Substituted Anilines

Key Findings:

Steric and Electronic Effects :

- The ethyl group in this compound reduces nucleophilicity at the amine group compared to 4-methoxyaniline due to steric crowding . This hinders its participation in electrophilic substitution reactions, as observed in the lower yields of derivatives compared to 4-methoxyaniline-based syntheses (e.g., 83% yield in for a related compound) .

- Methoxy positioning : The para-methoxy group in this compound enhances electron density at the aromatic ring, favoring reactions like nitration or sulfonation at the ortho/para positions. In contrast, 2-methoxy-6-ethylaniline exhibits reduced regioselectivity due to competing steric and electronic effects.

Spectral Distinctions: The ¹H NMR of this compound shows a singlet (δ 6.67) for the proton at C6, which is deshielded by the adjacent ethyl group. This contrasts with 4-methoxyaniline, where equivalent aromatic protons produce doublets (δ 6.75 and 6.65) . The ethyl group’s triplet (δ 1.22) and quartet (δ 2.47) are absent in 4-methoxyaniline, serving as diagnostic peaks for identification .

Applications: this compound is preferred in synthesizing sterically demanding intermediates, such as pyridyl-containing esters (e.g., Ethyl 4-((4-methoxyphenyl)amino)-2-methylene-4-(pyridin-3-yl)butanoate in ) . 4-Methoxyaniline, lacking an ethyl group, is more reactive in Pd/C-catalyzed hydrogenations and Suzuki-Miyaura couplings .

Biological Activity

2-Ethyl-4-methoxyaniline (EMA), also known as 2-ethyl-4-methoxybenzenamine, is an aromatic amine that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity of EMA, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

EMA is characterized by the presence of both ethyl and methoxy groups attached to an aniline backbone. This configuration influences its chemical reactivity and biological activity, particularly in the context of drug development and environmental interactions.

Target of Action

EMA acts primarily through its amine functional group, which allows it to participate in various biochemical reactions. Its structure enables it to interact with biological macromolecules, potentially leading to significant pharmacological effects.

Mode of Action

As with many anilines, EMA can undergo acetylation and other metabolic transformations. These reactions are crucial for the detoxification processes within biological systems. The compound's reactivity can lead to the formation of nitroso or nitro derivatives, which may exhibit different biological activities compared to the parent compound.

Pharmacokinetics

EMA is generally well-absorbed in vivo and can be distributed across various tissues. The compound's absorption characteristics make it a candidate for further investigation in pharmacological studies, particularly regarding its potential therapeutic applications.

Antimicrobial Properties

Research indicates that EMA exhibits antimicrobial activity against a range of pathogens. Studies have shown that derivatives of aniline compounds can inhibit bacterial growth, suggesting that EMA may have similar properties. The specific mechanisms underlying this activity are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Preliminary studies suggest that EMA could possess anticancer properties. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines. The exact pathways through which EMA exerts these effects are currently being explored, but they may involve apoptosis induction or cell cycle arrest mechanisms similar to those observed in other aniline derivatives .

Case Studies and Research Findings

- Genotoxicity Studies : A comparative analysis with structurally similar compounds revealed that certain anilines can induce mutagenic effects in bacterial assays. While specific data on EMA's genotoxicity is limited, its structural relatives have shown significant mutagenic potential under certain conditions .

- Reproductive Toxicity : Investigations into related compounds have highlighted potential reproductive toxicity associated with prolonged exposure to aromatic amines. This raises concerns about EMA's safety profile, particularly regarding occupational exposure scenarios where such compounds are prevalent .

- Toxicological Profiles : A study assessing the toxicity of 2-methoxy-4-nitroaniline (a close analog) found significant adverse effects on liver and spleen function in rodent models. While direct studies on EMA are lacking, these findings suggest a need for thorough toxicological evaluations of EMA due to its structural similarities with known toxicants .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.